molecular formula C27H42O B012953 5,7,22-Cholestatrien-3beta-ol CAS No. 19633-95-5

5,7,22-Cholestatrien-3beta-ol

Cat. No. B012953
CAS RN: 19633-95-5
M. Wt: 382.6 g/mol
InChI Key: RQOCXCFLRBRBCS-LNOGQBHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7,22-Cholestatrien-3beta-ol is a steroid molecule that is found in human and animal tissues. It is an important molecule that has been widely studied for its biochemical and physiological effects.

Scientific Research Applications

Enzymatic Synthesis and Structural Analysis

  • Enzymatic Conversion to Delta 5,22-Cholestadien-3 beta-ol : A rat liver enzyme system has been studied for its ability to convert 5,7,22-cholestatrien-3 beta-ol to delta 5,22-cholestadien-3 beta-ol. This system demonstrates the presence of specific reductases and provides a method for producing delta 5,22-cholestadien-3 beta-ol in quantity (Koroly & Dempsey, 1981).

  • Structural Characterization in Pig Tissues : 5,7,22-cholestatrien-3 beta-ol was identified and isolated from pig tissues, providing evidence of its role as a possible intermediate in cholesterol biosynthesis. Its structure was confirmed through various spectral analyses (Scallen et al., 1969).

Metabolic and Functional Insights

  • Role in Pathogenic Fungi : The pathogenic fungus Phytophthora cactorum metabolizes 5,7,22-cholestatrien-3 beta-ol differently than other sterols, suggesting a unique mechanism of sterol recognition and metabolism in this organism (Nes & Stafford, 1983).

  • Use as a Fluorescent Cholesterol Analogue : 5,7,22-cholestatrien-3 beta-ol has been utilized as a fluorescent cholesterol analogue in various biological systems. Its stability and spectral properties make it a valuable tool for studying sterol-protein interactions and sterol behavior in membranes (Fischer et al., 1984).

Biochemical and Cellular Studies

  • Involvement in Cholesterol Biosynthesis : The enzyme mechanism for introducing the C-5 double bond in cholesterol biosynthesis was studied, demonstrating the conversion of certain sterols, potentially including 5,7,22-cholestatrien-3 beta-ol, in this process (Reddy et al., 1976).

  • Relationship with Atherosclerosis in Diabetes : The presence of 5,7,22-cholestatrien-3 beta-ol in erythrocyte membranes was linked to carotid atherosclerosis in type 2 diabetic patients, indicating its potential as a marker for oxidative stress and macroangiopathy (Miwa et al., 2003).

  • Chemical Synthesis and Analysis : The chemical synthesis and conversion of 5,7,22-cholestatrien-3 beta-ol derivatives have been explored, offering insights into its structural properties and potential applications in medicinal chemistry (Sun et al., 2009).

properties

CAS RN

19633-95-5

Product Name

5,7,22-Cholestatrien-3beta-ol

Molecular Formula

C27H42O

Molecular Weight

382.6 g/mol

IUPAC Name

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6,8-10,18-19,21,23-25,28H,7,11-17H2,1-5H3/b8-6+/t19-,21+,23-,24+,25+,26+,27-/m1/s1

InChI Key

RQOCXCFLRBRBCS-LNOGQBHPSA-N

Isomeric SMILES

C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(C)CC=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)CC=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

synonyms

5,7,22-cholestatrien-3beta-ol
5,7,22-cholestatrien-3beta-ol, (22E)-isomer
delta 5,7,22-cholestatrien-3beta-ol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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